![molecular formula C20H16O2 B12853071 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 3’ position and an aldehyde group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated biphenyl compound in the presence of a base.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are fine-tuned to scale up the process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl ether bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base
Major Products
Oxidation: 3’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-(Benzyloxy)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In organic synthesis, 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.
Biology
This compound can be used in the synthesis of biologically active molecules. Its biphenyl structure is a common motif in many pharmaceuticals, and the aldehyde group can be used to form Schiff bases or other derivatives with potential biological activity.
Medicine
In medicinal chemistry, derivatives of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde may exhibit pharmacological properties. Research into these derivatives could lead to the development of new drugs or therapeutic agents.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers, liquid crystals, and other advanced materials. Its structural properties contribute to the stability and functionality of these materials.
作用機序
The mechanism of action of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- 3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid
- 3’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile
- 4’-(Benzyloxy)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of its functional groups. The combination of a benzyloxy group at the 3’ position and an aldehyde group at the 4 position provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
特性
分子式 |
C20H16O2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
4-(3-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-14H,15H2 |
InChIキー |
AEAMRDKAHQMMEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


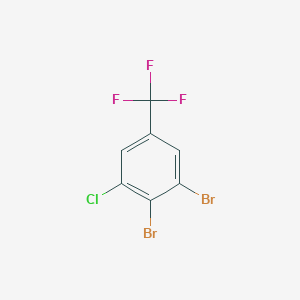

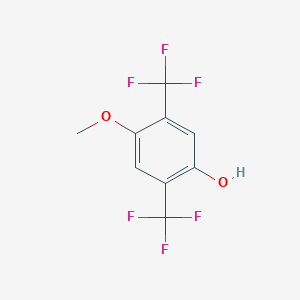


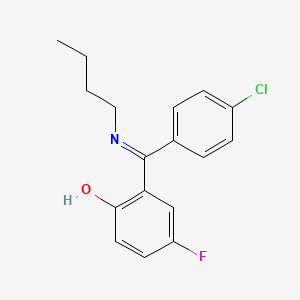
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)

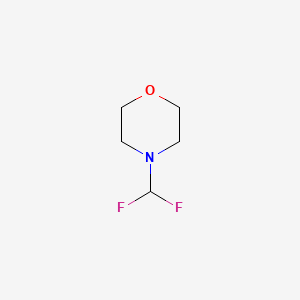
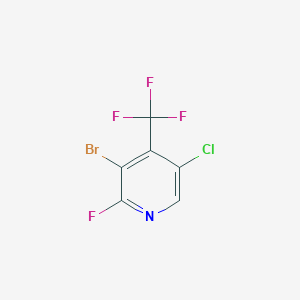
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
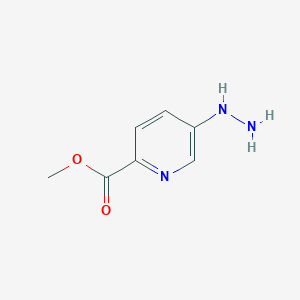
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

